molecular formula C33H58O3Si B13445706 (3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

Cat. No.: B13445706
M. Wt: 530.9 g/mol
InChI Key: MJSKVWNKVOKDNI-NBOGTJSCSA-N
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Description

The compound “(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol” is a complex organic molecule with multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic methods may include:

    Formation of the core structure: This could involve cyclization reactions, such as Diels-Alder reactions or intramolecular aldol reactions.

    Introduction of functional groups: Functional groups like tert-butyl(dimethyl)silyl ether can be introduced using silylation reactions.

    Stereoselective reactions: These may include asymmetric hydrogenation, chiral auxiliary-based synthesis, or enzymatic methods to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Use of metal catalysts or organocatalysts to improve reaction efficiency.

    Purification: Techniques such as chromatography, crystallization, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Swern oxidation.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: PCC, Swern oxidation reagents.

    Reducing agents: LiAlH4, NaBH4.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of double bonds would yield alkanes.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological activity: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its complex structure and functional groups.

Industry

    Materials science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol
  • (3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-methoxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

Uniqueness

The uniqueness of the compound lies in its specific functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C33H58O3Si

Molecular Weight

530.9 g/mol

IUPAC Name

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

InChI

InChI=1S/C33H58O3Si/c1-23-13-17-27(36-37(9,10)31(3,4)5)22-26(23)16-15-25-12-11-21-33(8)28(18-19-29(25)33)24(2)14-20-30(34)32(6,7)35/h15-16,24,27-30,34-35H,1,11-14,17-22H2,2-10H3/b25-15+,26-16-/t24-,27+,28-,29+,30-,33-/m1/s1

InChI Key

MJSKVWNKVOKDNI-NBOGTJSCSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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